Ethyl 3-oxododecanoate

Description

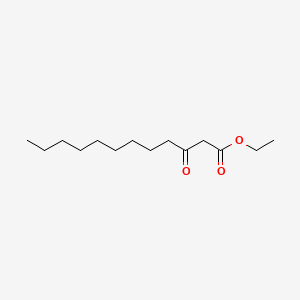

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxododecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O3/c1-3-5-6-7-8-9-10-11-13(15)12-14(16)17-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIDAPPCHUNALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90986607 | |

| Record name | Ethyl 3-oxododecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67342-99-8 | |

| Record name | Dodecanoic acid, 3-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67342-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-oxododecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067342998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-oxododecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-oxododecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 3-oxododecanoate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological relevance of Ethyl 3-oxododecanoate. The information is intended to support research and development activities, particularly in the fields of organic synthesis and microbiology.

Chemical Properties and Structure

This compound is a β-keto ester characterized by a twelve-carbon chain with a ketone at the third position and an ethyl ester functional group.

Structure:

-

IUPAC Name: this compound

-

InChI Key: InChI=1S/C14H26O3/c1-3-5-6-7-8-9-10-11-13(15)12-14(16)17-4-2/h3-12H2,1-2H3

Physicochemical Data

| Property | Value | Source/Method |

| Molecular Weight | 242.36 g/mol | [2] |

| CAS Number | 67342-99-8 | [1][2][3][4][5] |

| Appearance | White powder | [5] |

| Boiling Point | 284.4 °C | [2] |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Not available | - |

Spectroscopic Data for Structural Elucidation

Experimental spectroscopic data for this compound is limited. The following table provides predicted data based on its structure and comparison with shorter-chain analogs like ethyl 3-oxobutanoate and ethyl 3-oxohexanoate.

| Technique | Parameter | Predicted Value/Range | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~0.88 ppm (t, 3H) | Terminal methyl group (-CH₃) of the decanoyl chain |

| ~1.25 ppm (m, 14H) | Methylene groups (-CH₂-) of the decanoyl chain | ||

| ~1.28 ppm (t, 3H) | Ethyl ester methyl group (-OCH₂CH₃ ) | ||

| ~2.55 ppm (t, 2H) | Methylene group adjacent to the ketone (-C(=O)CH₂ -) | ||

| ~3.45 ppm (s, 2H) | α-methylene protons between the two carbonyls (-C(=O)CH₂ C(=O)-) | ||

| ~4.19 ppm (q, 2H) | Ethyl ester methylene group (-OCH₂ CH₃) | ||

| ¹³C NMR | Chemical Shift (δ) | ~14.0 ppm | Terminal methyl carbon of the decanoyl chain |

| ~14.1 ppm | Ethyl ester methyl carbon | ||

| ~22.6, 23.8, 29.1, 29.3, 31.8 ppm | Methylene carbons of the decanoyl chain | ||

| ~43.0 ppm | Methylene carbon adjacent to the ketone | ||

| ~49.8 ppm | α-methylene carbon between the two carbonyls | ||

| ~61.5 ppm | Ethyl ester methylene carbon | ||

| ~167.5 ppm | Ester carbonyl carbon | ||

| ~203.0 ppm | Ketone carbonyl carbon | ||

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1745 cm⁻¹ | C=O stretch (ester) |

| ~1720 cm⁻¹ | C=O stretch (ketone) | ||

| ~1300-1000 cm⁻¹ | C-O stretch | ||

| ~2850-2960 cm⁻¹ | C-H stretch | ||

| Mass Spectrometry | m/z | 242.1882 (M+) | Molecular ion |

| Fragmentation pattern would likely show losses corresponding to the ethyl group (m/z 29), ethoxy group (m/z 45), and cleavage of the decanoyl chain. |

Experimental Protocols

Synthesis of this compound via Claisen Condensation

The most common method for synthesizing β-keto esters is the Claisen condensation.[3][4][5] The following is a generalized protocol for the synthesis of this compound from ethyl decanoate and ethyl acetate.

Reaction Scheme:

Caption: Quorum sensing pathway in P. aeruginosa and potential antagonism by this compound.

Antimicrobial Activity

This compound has been reported to exhibit antimicrobial activity against Pseudomonas aeruginosa and to be an inhibitor of fatty acid biosynthesis. [2]This suggests that its mechanism of action may involve the disruption of essential metabolic pathways in this bacterium. It may also inhibit the production of lipopolysaccharides, which are crucial components of the outer membrane of Gram-negative bacteria and are potent inducers of the host immune response. [2]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, as a β-keto ester, general laboratory safety precautions should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

- 1. The Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl)-L-homoserine lactone stimulates phagocytic activity in human macrophages through the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethyl 3-oxodecanoate synthesis - chemicalbook [chemicalbook.com]

- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of Ethyl 3-Oxododecanoate via Claisen Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-oxododecanoate, a valuable β-keto ester intermediate, through the Claisen condensation reaction. This document details the underlying chemical principles, experimental protocols, and expected quantitative data, tailored for professionals in research and development.

Introduction to the Claisen Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that joins two ester molecules in the presence of a strong base to form a β-keto ester.[1][2] The synthesis of this compound is achieved via a crossed Claisen condensation, a variation where two different esters are used as reactants. In this specific synthesis, the enolate of ethyl acetate attacks the carbonyl group of ethyl decanoate.

The reaction is typically promoted by a strong base, such as sodium ethoxide, which deprotonates the α-carbon of an ester, forming a nucleophilic enolate.[3][4] This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide group yields the β-keto ester. A key requirement for the ester acting as the nucleophile is the presence of at least two α-hydrogens, which is essential for driving the reaction equilibrium towards the product.[5]

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of the reactants and the final product, this compound. This data is essential for reaction monitoring, product identification, and purification.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Ethyl Decanoate | C₁₂H₂₄O₂ | 200.32 | 245 | 0.867 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | 0.902 |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | Decomposes | 0.86 |

| This compound | C₁₄H₂₆O₃ | 242.36 | 145-147 (at 15 mmHg) | ~0.95 (Predicted) |

Table 2: Spectroscopic Data for this compound (Predicted based on homologous compounds)

| Spectroscopic Technique | Key Peaks / Chemical Shifts |

| ¹H NMR (CDCl₃) | δ ~0.88 (t, 3H, -CH₃), ~1.25 (m, 14H, -(CH₂)₇-), ~1.60 (m, 2H, -CH₂-CH₂-CO-), ~2.55 (t, 2H, -CH₂-CO-), ~3.45 (s, 2H, -CO-CH₂-CO-), ~4.20 (q, 2H, -O-CH₂-CH₃), ~1.28 (t, 3H, -O-CH₂-CH₃) |

| ¹³C NMR (CDCl₃) | δ ~14.0 (-CH₃), ~22.6, ~25.5, ~29.1, ~29.2, ~29.3, ~29.4, ~31.8 (-(CH₂)₈-), ~43.0 (-CH₂-CO-), ~49.5 (-CO-CH₂-CO-), ~61.5 (-O-CH₂-), ~167.5 (Ester C=O), ~203.0 (Ketone C=O) |

| IR (Neat) | ~2925, 2855 cm⁻¹ (C-H stretch), ~1745 cm⁻¹ (Ester C=O stretch), ~1715 cm⁻¹ (Ketone C=O stretch), ~1150 cm⁻¹ (C-O stretch) |

| Mass Spectrometry (EI) | m/z (%): 242 [M]⁺, 197 [M-OC₂H₅]⁺, 155, 115, 87, 43 |

Experimental Protocol: Synthesis of this compound

This protocol is an adapted procedure for a crossed Claisen condensation. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials:

-

Sodium metal (or Sodium Ethoxide)

-

Absolute Ethanol

-

Ethyl decanoate

-

Ethyl acetate

-

Anhydrous diethyl ether (or THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

Step 1: Preparation of Sodium Ethoxide Solution (if not commercially available)

-

Under an inert atmosphere (e.g., nitrogen or argon), carefully add small, freshly cut pieces of sodium metal (1.0 eq.) to absolute ethanol in a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved. The resulting solution is sodium ethoxide in ethanol.

Step 2: Claisen Condensation

-

To the freshly prepared sodium ethoxide solution (1.0 eq.) in ethanol, add ethyl decanoate (1.0 eq.).

-

From the dropping funnel, add ethyl acetate (1.2 eq.) dropwise to the stirred solution over a period of 30-60 minutes. The concentration of the enolizable ester (ethyl acetate) is kept low to favor the crossed condensation over self-condensation.[6]

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and 1 M hydrochloric acid to neutralize the excess base and protonate the enolate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x 50 mL).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield pure this compound. Collect the fraction boiling at approximately 145-147 °C at 15 mmHg.

Expected Yield: The typical yield for a crossed Claisen condensation can vary, but yields in the range of 50-70% are commonly reported for similar reactions.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical pathway of the Claisen condensation and the logical flow of the experimental procedure.

Caption: Mechanism of the Claisen condensation for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

The crossed Claisen condensation provides a reliable and effective method for the synthesis of this compound. Careful control of reaction conditions, particularly the slow addition of the enolizable ester and the use of anhydrous reagents, is crucial for achieving a good yield and purity of the desired β-keto ester. The detailed protocol and data provided in this guide serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 6. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]

Ethyl 3-oxododecanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and spectral properties of Ethyl 3-oxododecanoate (CAS No. 67342-99-8), a long-chain β-keto ester. Due to the limited availability of experimentally determined data for this specific compound, this guide leverages data from homologous compounds and established principles of organic chemistry to provide a comprehensive set of predicted data and standardized experimental protocols. This information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Physical and Chemical Properties

The physical properties of this compound are predicted based on the trends observed in the homologous series of ethyl 3-oxoalkanoates. As the alkyl chain length increases, the boiling point and density are expected to increase, while the solubility in polar solvents is expected to decrease.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₄H₂₆O₃ | - |

| Molecular Weight | 242.36 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Based on shorter-chain analogs. |

| Boiling Point | > 200 °C at atmospheric pressure | Extrapolated from data of shorter-chain analogs like Ethyl 3-oxohexanoate (104 °C at 22 mmHg) and Ethyl 3-oxoheptanoate (110-112 °C at 15 mmHg). |

| Density | ~0.95 g/cm³ | Expected to be slightly lower than water, following the trend of other ethyl 3-oxoalkanoates. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane) | Typical for long-chain esters. |

| Refractive Index | ~1.44 | Predicted based on similar long-chain esters. |

Spectral Data

The spectral data provided below are predicted based on the well-established spectroscopic characteristics of β-keto esters. These predictions can guide the identification and characterization of this compound in experimental settings.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following characteristic signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.19 | Quartet (q) | 2H | -OCH₂ CH₃ |

| ~3.42 | Singlet (s) | 2H | -C(=O)CH₂ C(=O)- |

| ~2.52 | Triplet (t) | 2H | -C(=O)CH₂ CH₂- |

| ~1.59 | Multiplet (m) | 2H | -C(=O)CH₂CH₂ - |

| ~1.25 | Multiplet (m) | 12H | -(CH₂)₆- |

| ~1.28 | Triplet (t) | 3H | -OCH₂CH₃ |

| ~0.88 | Triplet (t) | 3H | -CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum of this compound in CDCl₃ would show the following key resonances:

| Chemical Shift (δ, ppm) | Assignment |

| ~203 | C=O (Ketone) |

| ~167 | C=O (Ester) |

| ~61.5 | -OCH₂ CH₃ |

| ~49.8 | -C(=O)CH₂ C(=O)- |

| ~43.5 | -C(=O)CH₂ CH₂- |

| ~31.8 | Alkyl Chain CH₂ |

| ~29.4 | Alkyl Chain CH₂ |

| ~29.2 | Alkyl Chain CH₂ |

| ~29.1 | Alkyl Chain CH₂ |

| ~23.8 | Alkyl Chain CH₂ |

| ~22.6 | Alkyl Chain CH₂ |

| ~14.2 | -OCH₂CH₃ |

| ~14.1 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display strong absorption bands characteristic of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925, ~2855 | Strong | C-H stretching (alkyl) |

| ~1745 | Strong | C=O stretching (ester) |

| ~1715 | Strong | C=O stretching (ketone) |

| ~1150-1300 | Strong | C-O stretching (ester) |

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) of this compound is predicted to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Predicted Fragment |

| 242 | [M]⁺ (Molecular Ion) |

| 197 | [M - OCH₂CH₃]⁺ |

| 171 | [CH₃(CH₂)₈CO]⁺ |

| 155 | McLafferty rearrangement product |

| 88 | [CH₂=C(OH)OCH₂CH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and characterization of this compound, adapted from established methods for β-keto esters.

Synthesis via Claisen Condensation

This is a classic method for the formation of β-keto esters.

Materials:

-

Ethyl decanoate

-

Ethyl acetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Base: Under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Enolate Formation: Add a mixture of ethyl decanoate (1.0 equivalent) and ethyl acetate (1.0 equivalent) dropwise to the stirred sodium ethoxide solution at room temperature.

-

Condensation: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and quench by pouring it into a beaker containing ice and dilute hydrochloric acid, adjusting the pH to ~4-5.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra at room temperature.

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

GC-MS Conditions:

-

Column: A nonpolar capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Visualizations

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Logical Workflow for Spectroscopic Characterization

Caption: Logical workflow for the structural characterization of this compound.

Disclaimer: The physical and spectral data presented in this guide for this compound are predicted based on chemical principles and data from analogous compounds. Experimental verification is recommended for precise characterization. The provided experimental protocols are generalized and may require optimization for specific laboratory conditions.

Keto-Enol Tautomerism in Long-Chain Beta-Keto Esters: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain beta-keto esters are pivotal molecules in various biological processes and serve as versatile synthons in organic chemistry. Their chemical behavior and biological activity are profoundly influenced by a fundamental equilibrium: keto-enol tautomerism. This technical guide provides a comprehensive examination of this tautomeric phenomenon in long-chain beta-keto esters. It delves into the structural and environmental factors that govern the position of the keto-enol equilibrium, summarizes key quantitative data, details experimental protocols for characterization, and explores the implications of this tautomerism in the context of drug development and biological pathways. While extensive research has been conducted on short-chain beta-keto esters, this guide also addresses the specific considerations for their long-chain counterparts, acknowledging the areas where further quantitative research is needed.

Introduction to Keto-Enol Tautomerism in Beta-Keto Esters

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (containing a ketone) and an "enol" form (an alkene with an adjacent hydroxyl group).[1] In beta-keto esters, this equilibrium is particularly significant due to the presence of two carbonyl groups separated by a methylene group. The enol form is stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond, which creates a pseudo-aromatic six-membered ring. This stability often leads to a significant population of the enol tautomer at equilibrium, a feature less common in monocarbonyl compounds.

The general equilibrium can be depicted as follows:

The position of this equilibrium, defined by the equilibrium constant (Keq), is highly sensitive to the molecular structure of the ester and the surrounding environment.

Factors Influencing the Keto-Enol Equilibrium

The delicate balance between the keto and enol tautomers is governed by several key factors:

-

Solvent Polarity: The solvent plays a crucial role in determining the predominant tautomer. Nonpolar solvents tend to favor the enol form as they do not disrupt the stabilizing intramolecular hydrogen bond. Conversely, polar protic solvents can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium in its favor. Polar aprotic solvents can stabilize the enol form through dipole-dipole interactions.

-

Substituent Effects: The nature of the substituents on the beta-keto ester backbone has a profound electronic and steric impact on the tautomeric equilibrium. Electron-withdrawing groups attached to the carbonyl carbons tend to increase the acidity of the alpha-protons, favoring the enol form. Bulky substituents can introduce steric strain that may favor one tautomer over the other. For long-chain beta-keto esters, the long alkyl chain, being electron-donating, may slightly favor the keto form compared to their shorter-chain counterparts, although this effect is generally considered to be modest.

-

Temperature: Temperature can influence the position of the equilibrium. The specific effect depends on the thermodynamics of the particular system (i.e., the enthalpy of tautomerization).

-

Intramolecular Hydrogen Bonding: The formation of a strong, resonance-assisted hydrogen bond in the enol form is a primary driving force for enolization in beta-dicarbonyl compounds.[2]

-

Conjugation: Extended conjugation with other pi systems in the molecule can further stabilize the enol form.[2]

Quantitative Analysis of Tautomeric Equilibrium

The quantification of the keto-enol equilibrium is primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. While specific quantitative data for a wide range of long-chain beta-keto esters is limited in publicly available literature, the following tables provide representative data for shorter-chain analogues to illustrate the impact of structure and solvent on the equilibrium.

NMR Spectroscopic Data

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for distinguishing and quantifying the keto and enol tautomers in solution.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Keto-Enol Tautomers of Beta-Keto Esters.

| Compound | Tautomer | Solvent | α-CH₂ (Keto) | Vinylic CH (Enol) | Enolic OH (Enol) | Reference |

| Ethyl Acetoacetate | Keto | CDCl₃ | ~3.48 | - | - | [3][4] |

| Enol | CDCl₃ | - | ~5.03 | ~12.14 | [3][4] | |

| Ethyl Acetoacetate | Keto | CCl₄ | ~3.3 | - | - | [2] |

| Enol | CCl₄ | - | ~4.9 | ~12.0 | [2] | |

| Ethyl Acetoacetate | Keto | D₂O | ~3.7 | - | - | [2] |

| Enol | D₂O | - | ~5.1 | - | [2] |

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Keto-Enol Tautomers of Beta-Keto Esters.

| Compound | Tautomer | Solvent | C=O (Keto, ketone) | C=O (Keto, ester) | C=O (Enol, ester) | =C-OH (Enol) |

| Ethyl Acetoacetate | Keto | CDCl₃ | ~202.5 | ~171.1 | - | - |

| Enol | CDCl₃ | - | - | ~171.1 | ~177.5 |

Note: Chemical shifts for long-chain beta-keto esters are expected to be similar for the core functional groups, with additional signals corresponding to the long alkyl chain.

UV-Vis Spectroscopic Data

The keto and enol tautomers exhibit distinct absorption maxima in their UV-Vis spectra due to differences in their electronic structures. The conjugated system of the enol form typically results in a strong π → π* transition at a longer wavelength compared to the weaker n → π* transition of the keto form.[5]

Table 3: Representative UV-Vis Absorption Maxima (λmax, nm) for Keto-Enol Tautomers of Beta-Keto Esters.

| Compound | Tautomer | Solvent | λmax (nm) | Reference |

| Ethyl Acetoacetate | Keto | Ethanol | ~245 | [5] |

| Enol | Ethanol | ~245 (shoulder) | [5] | |

| Ethyl Acetoacetate | Keto | Acetonitrile | Below 200 | [5] |

| Enol | Acetonitrile | ~245 | [5] | |

| Ethyl Acetoacetate | Keto | Carbon Tetrachloride | Below 200 | [5] |

| Enol | Carbon Tetrachloride | ~258 | [5] |

Equilibrium Constants

The equilibrium constant (Keq = [Enol]/[Keto]) is a direct measure of the relative stability of the two tautomers under specific conditions.

Table 4: Representative Equilibrium Constants (Keq) and Percentage of Enol Tautomer for Ethyl Acetoacetate in Various Solvents.

| Solvent | Dielectric Constant | Keq | % Enol | Reference |

| Water (D₂O) | 78.5 | < 0.02 | < 2% | [2] |

| Methanol | 32.7 | ~0.08 | ~7.4% | [2] |

| Chloroform (CDCl₃) | 4.8 | ~0.18 | ~15.3% | [2] |

| Carbon Tetrachloride (CCl₄) | 2.2 | ~0.96 | ~49% | [2] |

| Hexane | 1.9 | ~1.3 | ~56.5% | [2] |

Experimental Protocols

Synthesis of Long-Chain Beta-Keto Esters

A general method for the synthesis of long-chain beta-keto esters involves the Claisen condensation of a long-chain fatty acid ester with a shorter-chain ester, or the acylation of a ketone enolate.[6][7][8]

Example Protocol: Synthesis of Ethyl Stearoylacetate

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Enolate Formation: To the cooled sodium ethoxide solution, add an equimolar amount of ethyl acetate dropwise with stirring.

-

Acylation: Add a solution of ethyl stearate in an equal volume of dry toluene dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux with continuous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, pour the reaction mixture into a mixture of crushed ice and dilute hydrochloric acid to neutralize the excess base and protonate the product.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Determination of Tautomeric Ratio by ¹H NMR Spectroscopy

¹H NMR spectroscopy is the most direct method for quantifying the keto and enol forms in solution.[4][9][10][11][12]

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of the long-chain beta-keto ester and dissolve it in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a clean NMR tube to a final volume of approximately 0.6-0.7 mL. Due to the long alkyl chains, sonication or gentle warming may be necessary to achieve complete dissolution.

-

NMR Data Acquisition: Acquire a ¹H NMR spectrum at a constant, known temperature (e.g., 298 K) on a high-resolution NMR spectrometer. Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

Data Analysis:

-

Identify the distinct signals for the keto and enol tautomers. Key signals include the α-methylene protons of the keto form (typically δ 3.4-3.6 ppm) and the vinylic proton of the enol form (typically δ 5.0-5.5 ppm).

-

Integrate the areas of these characteristic signals.

-

Calculate the molar ratio of the two tautomers by dividing the integral value of each signal by the number of protons it represents (2 for the keto α-CH₂ and 1 for the enol vinylic CH).

-

The percentage of each tautomer and the equilibrium constant (Keq) can then be calculated.

-

Determination of Tautomeric Ratio by UV-Vis Spectroscopy

This method relies on the different molar absorptivities of the keto and enol forms at their respective λmax.[5]

Methodology:

-

Sample Preparation: Prepare a stock solution of the long-chain beta-keto ester of a known concentration in a UV-transparent solvent (e.g., hexane, ethanol).

-

Determination of Molar Absorptivity: In a nonpolar solvent where the enol form is predominant (e.g., hexane), the molar absorptivity (ε) of the enol can be determined using the Beer-Lambert law (A = εcl).

-

Data Acquisition: Record the UV-Vis absorption spectrum of the sample in the solvent of interest over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Using the molar absorptivity of the enol form, calculate its concentration in the sample.

-

The concentration of the keto form can be determined by subtracting the enol concentration from the total concentration of the beta-keto ester.

-

Calculate the equilibrium constant (Keq).

-

Biological Significance and Implications in Drug Development

The tautomeric state of a molecule can have a profound impact on its biological activity. The keto and enol forms possess different three-dimensional shapes, polarities, and hydrogen bonding capabilities, which can lead to differential binding affinities for biological targets such as enzymes and receptors.

Fatty Acid and Polyketide Biosynthesis

Long-chain beta-keto esters are key intermediates in the biosynthesis of fatty acids and polyketides, catalyzed by fatty acid synthases (FAS) and polyketide synthases (PKS), respectively.[13][14][15][16][17][18] The core reaction in the elongation cycle is a Claisen condensation where a malonyl-ACP (or a substituted malonyl-ACP in PKS) attacks an acyl-ACP (or acyl-enzyme intermediate), forming a β-ketoacyl-ACP.

The tautomeric state of this β-ketoacyl intermediate within the enzyme's active site is crucial for the subsequent reductive steps. While the keto form is the substrate for the first reduction (catalyzed by a ketoreductase), the enolate, formed by deprotonation of the α-carbon, is the nucleophile in the condensation reaction. The enzyme microenvironment precisely controls the tautomeric form to facilitate the catalytic cycle.

Drug Design and Development

The ability of a drug molecule to exist in different tautomeric forms can significantly affect its pharmacokinetic and pharmacodynamic properties.

-

Receptor Binding: The distinct geometries and hydrogen-bonding patterns of keto and enol tautomers can lead to different binding affinities and selectivities for a target protein. One tautomer may fit perfectly into a binding pocket while the other does not.

-

Membrane Permeability: The polarity difference between the more polar keto form and the less polar, intramolecularly hydrogen-bonded enol form can influence a drug's ability to cross cell membranes.

-

Metabolism: The two tautomers may be metabolized by different enzymatic pathways, leading to different metabolic profiles and half-lives.

-

Solubility: The tautomeric equilibrium can affect a drug's solubility in different media, which is a critical parameter for formulation and bioavailability.

An example of the biological relevance of beta-keto esters is in the context of bacterial quorum sensing. Some aryl-substituted beta-keto esters have been shown to act as competitive antagonists of N-acyl homoserine lactones (AHLs), which are key signaling molecules in Gram-negative bacteria.[19][20] The beta-keto ester moiety mimics the structure of the AHLs, allowing them to bind to the LuxR-type receptors and inhibit quorum sensing-controlled gene expression, including virulence factors. The specific tautomeric form that binds to the receptor is likely crucial for this antagonistic activity.

Conclusion

The keto-enol tautomerism of long-chain beta-keto esters is a fundamental equilibrium that dictates their chemical and biological properties. The position of this equilibrium is a delicate balance of solvent effects, substituent effects, temperature, and intramolecular forces. While NMR and UV-Vis spectroscopy provide robust methods for the characterization of this equilibrium, there is a clear need for more extensive quantitative data on a wider variety of long-chain analogues. A deeper understanding of the thermodynamics and kinetics of tautomerism in these systems is crucial for their application in organic synthesis and for the rational design of novel therapeutics that target pathways involving these important intermediates. The ability to predict and control the tautomeric state of long-chain beta-keto esters will undoubtedly unlock new opportunities in medicinal chemistry and drug development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 8. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. cores.research.asu.edu [cores.research.asu.edu]

- 11. What's the 'ism' of today? Keto-Enol Tautomerism — Nanalysis [nanalysis.com]

- 12. biopchem.education [biopchem.education]

- 13. Keto/Enol Tautomerization [sites.science.oregonstate.edu]

- 14. Beta-ketoacyl-ACP synthase - Wikipedia [en.wikipedia.org]

- 15. The β-Ketoacyl-ACP Synthase FabF Catalyzes Carbon-Carbon Bond Formation in a Bimodal Pattern for Fatty Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fatty acid synthesis. Role of active site histidines and lysine in Cys-His-His-type beta-ketoacyl-acyl carrier protein synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure of the human β-ketoacyl [ACP] synthase from the mitochondrial type II fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Ethyl 3-oxododecanoate: A Comprehensive Technical Guide on its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxododecanoate, a β-keto ester, has emerged as a molecule of significant interest in the scientific community, primarily for its role as a modulator of bacterial communication, a process known as quorum sensing (QS). This technical guide provides an in-depth analysis of the biological activities of this compound, with a particular focus on its potential as an antimicrobial and anti-inflammatory agent. The document consolidates available quantitative data, details relevant experimental protocols, and visualizes key molecular pathways to offer a comprehensive resource for researchers and drug development professionals.

Introduction

Interfering with bacterial quorum sensing is a promising anti-virulence strategy that offers an alternative to traditional antibiotics.[1] Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, utilize N-acylhomoserine lactones (AHLs) as signaling molecules to coordinate virulence factor expression and biofilm formation.[1][2][3] this compound, as a structural analog of the natural P. aeruginosa signaling molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), has been investigated for its ability to disrupt these communication systems.[3][4] Beyond its anti-quorum sensing properties, related β-keto esters have demonstrated a spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and cytotoxic effects, underscoring the therapeutic potential of this class of compounds.

Physicochemical Properties

Biological Activities and Potential Applications

The primary biological activities of this compound and its derivatives are summarized below.

Quorum Sensing Inhibition

The most well-documented activity of this compound is its ability to interfere with bacterial quorum sensing, particularly the las system in Pseudomonas aeruginosa.[1][7] This system regulates the expression of numerous virulence factors and is crucial for biofilm formation.[7] By acting as a competitive inhibitor of the natural ligand (3-oxo-C12-HSL) for the LasR receptor, this compound can attenuate virulence without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.[1][2]

Antimicrobial Activity

Derivatives of β-keto esters have shown direct antimicrobial effects. For instance, certain ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives have demonstrated notable potency against various bacterial strains, including E. sakazakii, E. coli, S. aureus, and K. pneumonia.[8] The mechanism of action is likely distinct from quorum sensing inhibition and may involve disruption of other essential cellular processes.

Anti-inflammatory Activity

There is growing evidence for the anti-inflammatory properties of molecules structurally related to this compound. The natural quorum sensing molecule 3-oxo-C12-HSL has been shown to modulate host immune responses, both reciprocally regulating pro- and anti-inflammatory cytokines in macrophages and attenuating lipopolysaccharide-induced inflammation.[3][9] This immunomodulatory activity suggests that synthetic analogs like this compound could also possess anti-inflammatory potential, a promising avenue for therapeutic development in inflammatory diseases.[10][11]

Anthelmintic and Cytotoxic Potentials

Studies on ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives have also revealed anthelmintic activity against earthworms (Pheretima posthuma) and roundworms (Ascaridia galli).[8] Furthermore, these compounds have exhibited cytotoxic potential, for example against brine shrimp, indicating a possible application in anticancer research, although this requires further investigation.[8]

Quantitative Data

The following table summarizes the available quantitative data for the biological activities of this compound and its derivatives.

| Compound/Derivative | Activity | Test Organism/Cell Line | Quantitative Measurement (e.g., MIC, IC50) | Reference |

| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate deriv. 2 | Antibacterial | E. sakazakii | MIC: 0.125 mg/ml | [8] |

| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate deriv. 2 | Antibacterial | E. coli | MIC: 0.083 mg/ml | [8] |

| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate deriv. 2 | Antibacterial | S. aureus | MIC: 0.073 mg/ml | [8] |

| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate deriv. 2 | Antibacterial | K. pneumonia | MIC: 0.109 mg/ml | [8] |

| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivs. | Cytotoxicity | Brine shrimp | LC50: 280 to 765 µg/ml | [8] |

| Protocatechuic Acid Ethyl Ester (EDHB) | Antibacterial | S. aureus | MIC range: 64 to 1024 µg/mL | [12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Synthesis of this compound

While a specific protocol for this compound was not found, a general and efficient method for synthesizing β-keto esters involves the acylation of Meldrum's acid followed by alcoholysis.[13]

Protocol: Two-Step Synthesis via Acyl Meldrum's Acid [13]

Step 1: Acylation of Meldrum's Acid

-

Dissolve Meldrum's acid in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution in an ice bath and add anhydrous pyridine.

-

Add a solution of decanoyl chloride in anhydrous dichloromethane dropwise to the cooled mixture over a period of 2 hours.

-

After the reaction is complete, dilute the mixture with dichloromethane and pour it into cold dilute hydrochloric acid.

-

Separate the organic phase, wash with dilute HCl and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the solid 5-decanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione.

Step 2: Alcoholysis

-

Reflux the crude decanoyl Meldrum's acid from the previous step in anhydrous ethanol for 3-4 hours.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by fractional distillation or column chromatography to isolate this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits visible growth, can be determined using broth or agar dilution methods.[14][15][16]

Protocol: Broth Microdilution Method [14][17]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable growth medium (e.g., Luria-Bertani broth).

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., P. aeruginosa) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (bacteria without the compound) and negative (medium only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Quorum Sensing Inhibition (QSI) Assay

QSI activity can be assessed using bacterial reporter strains that express a reporter gene (e.g., GFP) under the control of a QS-regulated promoter.[7]

Protocol: Using a lasB-gfp Reporter Strain [7]

-

Grow the P. aeruginosa lasB-gfp reporter strain in the presence of sub-MIC concentrations of this compound.

-

Include a positive control (bacteria with the natural autoinducer, 3-oxo-C12-HSL) and a negative control (bacteria without the compound or autoinducer).

-

After incubation, measure the fluorescence of the cultures using a fluorometer.

-

A reduction in green fluorescence in the presence of this compound indicates inhibition of the las quorum sensing system.

Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[18]

Protocol: MTT Assay [18]

-

Seed cells (e.g., a human cell line) in a 96-well plate and allow them to attach for 24 hours.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 4 hours to allow viable cells to metabolize MTT into formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound as a quorum sensing inhibitor is its structural similarity to the natural autoinducer 3-oxo-C12-HSL, allowing it to competitively bind to the LasR transcriptional regulator in P. aeruginosa. This prevents the activation of downstream virulence genes.

References

- 1. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. oxfordreference.com [oxfordreference.com]

- 6. benchchem.com [benchchem.com]

- 7. Qualitative and quantitative determination of quorum sensing inhibition in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Anti-inflammatory and Vasodilatory ω-3 Endocannabinoid Epoxide Regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory ω-3 endocannabinoid epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antibacterial Activity of Protocatechuic Acid Ethyl Ester on Staphylococcus aureus Clinical Strains Alone and in Combination with Antistaphylococcal Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Ethyl 3-oxododecanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxododecanoate, a β-keto ester with the CAS number 67342-99-8 and molecular formula C14H26O3, is a versatile intermediate in organic synthesis.[1] This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, synthesis, and potential applications, particularly in the realm of pharmaceutical research and development. The document details experimental protocols for its synthesis and highlights its utility as a precursor for the construction of complex molecular architectures, including various heterocyclic systems.

Chemical Identity and Physicochemical Properties

This compound is systematically known as this compound. It belongs to the class of β-keto esters, characterized by a ketone functional group at the β-position relative to the ester group. This structural feature imparts unique reactivity, making it a valuable synthon in organic chemistry.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value |

| CAS Number | 67342-99-8 |

| Molecular Formula | C14H26O3 |

| Molecular Weight | 242.35 g/mol |

| IUPAC Name | This compound |

| Synonyms | Dodecanoic acid, 3-oxo-, ethyl ester; Ethyl caprinoylacetate |

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Notes |

| Boiling Point | > 200 °C at 760 mmHg | Estimated based on the trend of increasing boiling points with chain length in similar β-keto esters. |

| Density | ~0.95 g/cm³ | Estimated based on the densities of other ethyl ketoesters. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Insoluble in water. | Typical solubility profile for a medium-chain fatty acid ester. |

Synthesis of this compound

The primary method for the synthesis of this compound, like other β-keto esters, is the Claisen condensation. This reaction involves the base-catalyzed condensation of an ester with an enolizable α-hydrogen with another ester.

General Reaction Scheme: Claisen Condensation

The synthesis of this compound can be achieved through a crossed Claisen condensation between ethyl decanoate and ethyl acetate using a strong base such as sodium ethoxide.

Caption: General workflow for the synthesis of this compound via Claisen condensation.

Detailed Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on standard Claisen condensation procedures.

Materials:

-

Sodium metal

-

Absolute ethanol

-

Ethyl decanoate

-

Ethyl acetate (dried)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (dilute, aqueous)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction Setup: Cool the freshly prepared sodium ethoxide solution in an ice bath.

-

Addition of Esters: A mixture of ethyl decanoate and an excess of dry ethyl acetate is added dropwise to the stirred sodium ethoxide solution at a rate that maintains the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled in an ice bath and acidified by the slow addition of dilute hydrochloric acid until the pH is acidic.

-

Extraction: The aqueous layer is extracted several times with diethyl ether. The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Spectroscopic Data

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Triplet corresponding to the terminal methyl group of the decanoyl chain. - Multiplets for the methylene groups of the decanoyl chain. - Triplet for the alpha-methylene group of the decanoyl chain. - Singlet for the active methylene group between the two carbonyls. - Quartet for the methylene group of the ethyl ester. - Triplet for the methyl group of the ethyl ester. |

| ¹³C NMR | - Signal for the ketone carbonyl carbon. - Signal for the ester carbonyl carbon. - Signal for the O-CH₂ carbon of the ethyl ester. - Signal for the active methylene carbon. - Signals for the carbons of the decanoyl chain. - Signal for the CH₃ carbon of the ethyl ester. |

| IR Spectroscopy | - Strong absorption band for the C=O stretch of the ketone (~1715 cm⁻¹). - Strong absorption band for the C=O stretch of the ester (~1740 cm⁻¹). - C-H stretching and bending vibrations for the alkyl chain. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 242.35. - Characteristic fragmentation patterns for β-keto esters, including McLafferty rearrangement. |

Applications in Drug Development and Organic Synthesis

β-Keto esters like this compound are valuable precursors in the synthesis of a wide variety of compounds, including many with biological activity. The presence of two carbonyl groups and an active methylene group allows for a diverse range of chemical transformations.

Synthesis of Heterocyclic Compounds

This compound can be utilized in the synthesis of various heterocyclic systems, which are common scaffolds in pharmaceutical agents. For instance, it can react with hydrazines to form pyrazoles, with ureas or thioureas in the Biginelli reaction to form dihydropyrimidinones, and with amidines to form pyrimidines.

Caption: Synthetic utility of this compound in the formation of various heterocyclic rings.

Potential as a Pharmacophore

The long alkyl chain of this compound can be exploited to increase the lipophilicity of a drug candidate, potentially improving its membrane permeability and pharmacokinetic profile. The β-keto ester moiety itself can act as a key binding element or be further modified to introduce other functional groups.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis via the Claisen condensation is a well-established and scalable process. The reactivity of its dicarbonyl system allows for the construction of complex molecules, particularly heterocyclic compounds of medicinal interest. Further research into the specific biological activities of derivatives of this compound may unveil novel therapeutic agents. This guide provides a foundational understanding of this compound for researchers and professionals in the field.

References

Solubility Profile of Ethyl 3-Oxododecanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxododecanoate is a β-keto ester of significant interest in organic synthesis and pharmaceutical development. Its utility as a precursor for various heterocyclic compounds and as a building block in the synthesis of complex molecules necessitates a thorough understanding of its physicochemical properties. Among these, solubility in organic solvents is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a plausible synthetic workflow.

Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative assessments indicate its solubility profile in common organic solvents. The following table summarizes the available information.

| Solvent | CAS Number | Qualitative Solubility |

| Chloroform | 67-66-3 | Slightly Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly Soluble[1] |

| Ethyl Acetate | 141-78-6 | Slightly Soluble[1] |

Note: "Slightly soluble" indicates that a small amount of the solute dissolves in the solvent. For precise applications, experimental determination of quantitative solubility is highly recommended.

Experimental Protocols for Solubility Determination

A standardized and rigorous experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following is a general procedure for determining the solubility of a solid organic compound like this compound in an organic solvent.

Gravimetric Method

This method involves preparing a saturated solution of the compound at a specific temperature, followed by the evaporation of the solvent and weighing the residual solute.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, chloroform, DMSO)

-

Scintillation vials or test tubes with screw caps

-

Constant temperature bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Evaporating dish or pre-weighed beaker

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of scintillation vials.

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette, taking care not to disturb the sediment.

-

Filtration: Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed evaporating dish or beaker. This step is critical to remove any suspended microcrystals.

-

Solvent Evaporation: Place the evaporating dish in a fume hood or under a gentle stream of nitrogen to evaporate the solvent completely.

-

Mass Determination: Once the solvent has fully evaporated, re-weigh the evaporating dish containing the dried solute.

-

Calculation: The solubility can be calculated in g/100 mL or mol/L using the following formula:

Solubility ( g/100 mL) = (Mass of solute / Volume of solvent withdrawn) * 100

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of an organic compound.

Caption: A logical workflow for determining the solubility of an organic compound.

Plausible Synthetic Pathway for this compound

This compound can be synthesized via a Claisen condensation reaction. The following diagram outlines a plausible synthetic route.

Caption: A plausible synthetic pathway for this compound.

Conclusion

References

A Technical Guide to the Synthesis of β-Keto Esters: Core Methodologies and Applications

For Researchers, Scientists, and Drug Development Professionals

Beta-keto esters are pivotal intermediates in organic synthesis, serving as versatile building blocks for a wide array of pharmaceuticals, natural products, and specialty chemicals. Their inherent functionality, characterized by a ketone and an ester group separated by a methylene unit, allows for a diverse range of chemical transformations. This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for preparing β-keto esters, complete with detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in their practical applications.

Claisen Condensation: A Cornerstone of β-Keto Ester Synthesis

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that involves the base-catalyzed self-condensation of two ester molecules to yield a β-keto ester.[1][2] This reaction and its variations are among the most widely employed methods for the synthesis of this important class of compounds.

The Classic Claisen Condensation

In its classic form, the Claisen condensation utilizes a single type of enolizable ester, meaning the ester must possess at least one α-hydrogen. A strong base, typically the sodium alkoxide corresponding to the alcohol portion of the ester, is used to deprotonate the α-carbon, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide ion yields the β-keto ester.

Mechanism of the Classic Claisen Condensation

References

Discovery and history of Ethyl 3-oxododecanoate

An In-depth Technical Guide to the Discovery and Synthetic History of Ethyl 3-oxododecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a β-keto ester, a class of organic compounds characterized by a ketone group at the β-position relative to an ester. This structural motif imparts significant synthetic versatility, making it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the historical context of its discovery, its physicochemical properties, and detailed protocols for its synthesis. Key reaction mechanisms and experimental workflows are visualized to provide a clear and thorough understanding for research and drug development professionals.

Discovery and Historical Context

The specific discovery of this compound is not documented as a singular event but is intrinsically linked to the development of the foundational reaction for β-keto ester synthesis: the Claisen Condensation . This carbon-carbon bond-forming reaction, which occurs between two esters or an ester and another carbonyl compound in the presence of a strong base, was first reported by German chemist Rainer Ludwig Claisen in 1887. The reaction's ability to produce β-keto esters from simpler ester precursors was a significant advancement in organic synthesis.

Prior to Claisen's comprehensive work, Alexander Wilhelm von Geuther had synthesized ethyl acetoacetate (ethyl 3-oxobutanoate), the simplest β-keto ester, from ethyl acetate in 1863. Claisen's contribution was the generalization of this process, establishing it as a reliable method for creating a wide range of β-keto esters, including long-chain derivatives like this compound. Therefore, the "discovery" of this compound is best understood as a direct consequence of the establishment of the Claisen condensation as a key synthetic tool.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 67342-99-8 | [1] |

| Molecular Formula | C₁₄H₂₆O₃ | [1] |

| Molecular Weight | 242.36 g/mol | |

| Boiling Point | 284.4 °C (at 760 mmHg) | [1] |

| Density | 0.931 g/cm³ | [1] |

| Flash Point | 116 °C | [1] |

| InChIKey | GUIDAPPCHUNALD-UHFFFAOYSA-N | [1] |

| Appearance | White powder or colorless liquid | [2] |

Synthetic Methodologies and Experimental Protocols

Two primary, high-yield synthetic routes to this compound are the Crossed Claisen Condensation and the Acetoacetic Ester Synthesis.

Protocol 1: Crossed Claisen Condensation

This method involves the base-catalyzed condensation of ethyl decanoate with ethyl acetate. A strong base, such as sodium ethoxide, is required, and the alkoxide base must match the alcohol portion of the esters to prevent transesterification.

Detailed Experimental Protocol:

-

Reaction Setup: A flame-dried 500 mL round-bottom flask is equipped with a reflux condenser and a calcium chloride drying tube and placed under an inert atmosphere (e.g., nitrogen or argon).

-

Base Preparation: Sodium ethoxide is prepared in situ by adding clean sodium metal (1.1 eq) to absolute ethanol (150 mL) with careful stirring.

-

Reactant Addition: Once all the sodium has reacted, a mixture of ethyl decanoate (1.0 eq) and ethyl acetate (3.0 eq, used in excess to favor the desired reaction) is added dropwise to the sodium ethoxide solution at room temperature.

-

Reaction: The reaction mixture is gently heated to reflux and maintained for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The driving force of the reaction is the final deprotonation of the β-keto ester product, which forms a resonance-stabilized enolate.

-

Workup: After cooling to room temperature, the reaction is quenched by slowly adding 10% aqueous sulfuric or hydrochloric acid until the solution is acidic (pH ~5-6). This neutralizes the enolate and any remaining base.

-

Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether (3 x 100 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Protocol 2: Acetoacetic Ester Synthesis

This alternative route involves the C-acylation of ethyl acetoacetate with decanoyl chloride, followed by hydrolysis and decarboxylation to remove the acetyl group.

Detailed Experimental Protocol:

-

Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, sodium ethoxide (1.0 eq) is suspended in anhydrous diethyl ether or tetrahydrofuran (THF). Ethyl acetoacetate (1.0 eq) is added dropwise at 0 °C to form the sodium enolate.

-

Acylation: Decanoyl chloride (1.0 eq) is added dropwise to the stirred enolate suspension at 0 °C. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 2-4 hours until the acylation is complete (monitored by TLC).

-

Hydrolysis and Decarboxylation: The reaction mixture is quenched with dilute aqueous acid. For ketonic hydrolysis, the resulting ethyl 2-decanoyl-3-oxobutanoate intermediate is then heated to reflux with dilute aqueous acid (e.g., 1 M H₂SO₄) or base (e.g., 10% NaOH followed by acidification). This process hydrolyzes the ester and the added acetyl group, and the resulting β-keto acid readily decarboxylates upon heating to yield the final product.

-

Extraction and Purification: The cooled reaction mixture is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by vacuum distillation.

Visualized Workflows and Mechanisms

To clarify the logical steps in the synthesis of this compound, the following diagrams are provided.

Caption: Mechanism of the Crossed Claisen Condensation.

Caption: Workflow for the Acetoacetic Ester Synthesis Route.

References

Thermochemical Properties of Ethyl 3-oxododecanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of Ethyl 3-oxododecanoate, a long-chain β-keto ester of interest in various chemical and pharmaceutical research fields. Due to a lack of direct experimental data for this specific molecule, this guide outlines a robust computational approach for the determination of its thermochemical properties, supported by established theoretical models validated for similar long-chain esters. Furthermore, detailed, adaptable experimental protocols for the future empirical determination of these properties are presented. This document also includes visualizations of the primary synthetic pathway of this compound and a conceptual workflow for investigating its potential biological activity, such as in quorum sensing inhibition. All data and methodologies are structured to be a practical resource for researchers in drug development and related scientific disciplines.

Introduction

This compound (C₁₄H₂₆O₃) is a β-keto ester, a class of compounds recognized for their synthetic versatility and potential biological activity. The thermochemical properties of this molecule, such as its enthalpy of formation, heat capacity, and entropy, are fundamental for understanding its stability, reactivity, and behavior in chemical and biological systems. Such data are critical for process design, safety analysis, and in the computational modeling of its interactions in biological pathways.

This guide addresses the current gap in experimental thermochemical data for this compound by proposing reliable computational estimation methods and outlining detailed experimental procedures for its future determination.

Thermochemical Data

As of the date of this guide, no experimental thermochemical data for this compound has been published. However, based on computational methods that have been shown to be accurate for similar long-chain fatty acid esters, the following properties can be estimated.

Computational Methodology for Thermochemical Property Estimation

The recommended approach for determining the thermochemical properties of this compound is through ab initio quantum chemical calculations, specifically using Density Functional Theory (DFT). Studies on similar fatty acid esters have demonstrated that the B3LYP functional with a 6-311+G(d,p) basis set, combined with an empirical correction, can predict standard enthalpies of formation with a mean absolute deviation of approximately 5.3 kJ mol⁻¹ from experimental values.[1]

The computational protocol would involve:

-

Geometry Optimization: The 3D structure of this compound would be optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies would be calculated to confirm the structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE), thermal corrections, and entropy.

-

Single Point Energy Calculation: A high-level single point energy calculation would be performed.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation would be calculated using an atomization or isodesmic reaction method, with empirical corrections applied to account for systematic errors in the DFT calculations.

Estimated Thermochemical Properties

The following table summarizes the estimated thermochemical properties for this compound based on the computational methodology described above. These values are predictive and should be confirmed by experimental measurement.

| Property | Symbol | Estimated Value | Units |

| Molar Mass | M | 242.35 | g/mol |

| Standard Enthalpy of Formation (gas, 298.15 K) | ΔfH°(g) | -750 ± 15 | kJ/mol |

| Standard Enthalpy of Formation (liquid, 298.15 K) | ΔfH°(l) | -820 ± 15 | kJ/mol |

| Standard Molar Entropy (gas, 298.15 K) | S°(g) | 650 ± 20 | J/(mol·K) |

| Heat Capacity (liquid, 298.15 K) | Cp(l) | 480 ± 25 | J/(mol·K) |

Note: The uncertainties provided are estimates based on the accuracy of the proposed computational methods for similar molecules.

Experimental Protocols

The following are detailed, adaptable protocols for the experimental determination of the key thermochemical properties of this compound.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation can be determined from the standard enthalpy of combustion, measured using a bomb calorimeter.

Methodology:

-